molecular formula C24H23ClN2O2S2 B11989656 (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11989656
M. Wt: 471.0 g/mol
InChI Key: NROJSIUEJVGSRR-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of indole, thiazolidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a chlorophenyl derivative with a thioamide to form the thiazolidine ring.

    Indole Derivative Formation: The next step involves the synthesis of the indole derivative through a Fischer indole synthesis or similar method.

    Coupling Reaction: The final step is the coupling of the thiazolidine and indole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Commonly studied for their wide range of biological activities.

The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H23ClN2O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23ClN2O2S2/c1-2-3-4-5-8-14-26-19-13-7-6-12-18(19)20(22(26)28)21-23(29)27(24(30)31-21)17-11-9-10-16(25)15-17/h6-7,9-13,15H,2-5,8,14H2,1H3/b21-20-

InChI Key

NROJSIUEJVGSRR-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.